2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester

Descripción

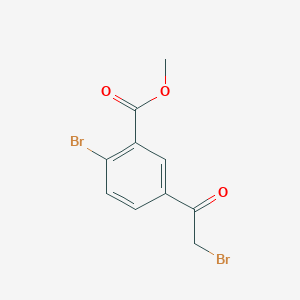

Chemical Structure:

2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester (C₁₀H₈Br₂O₃) features a benzoate backbone with a bromine atom at the 2-position and a bromoacetyl group (-COCH₂Br) at the 5-position. The methyl ester group (-COOCH₃) enhances its lipophilicity and reactivity.

Propiedades

IUPAC Name |

methyl 2-bromo-5-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHJJFKOQIKNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of 2-Bromo-5-acetylbenzoic Acid

A common initial step involves esterifying 2-bromo-5-acetylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds under reflux conditions to afford the methyl ester intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Esterification | 2-bromo-5-acetylbenzoic acid, Methanol, H2SO4 catalyst, reflux | Formation of methyl 2-bromo-5-acetylbenzoate |

This step is critical for activating the molecule for subsequent bromination at the acetyl side chain.

Bromination of the Acetyl Side Chain to Bromoacetyl

The methyl 2-bromo-5-acetylbenzoate intermediate undergoes bromination at the acetyl methyl group to form the 2-bromoacetyl substituent. Typical brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of acid catalysts such as sulfuric acid or Lewis acids (e.g., FeBr3).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | Br2 or NBS, acid catalyst, solvent (e.g., dichloromethane), controlled temperature (0–25°C) | Formation of methyl 2-bromo-5-(2-bromoacetyl)benzoate |

This selective α-bromination of the acetyl group is performed under mild conditions to avoid over-bromination or ring substitution.

Aromatic Ring Bromination (if required)

In some synthetic routes, the aromatic ring bromination at the 2-position is accomplished before or after esterification. This can be achieved by treating methyl benzoate derivatives with bromine in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3), under controlled temperature to ensure regioselectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Aromatic Bromination | Br2, Fe or AlBr3 catalyst, solvent (e.g., acetic acid), temperature control | Bromination at 2-position of aromatic ring |

This step is crucial to obtain the dibromo substitution pattern characteristic of the target compound.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 2-bromo-5-acetylbenzoic acid | Methanol, H2SO4, reflux | Methyl 2-bromo-5-acetylbenzoate | 85-90 |

| 2 | α-Bromination of acetyl | Methyl 2-bromo-5-acetylbenzoate | Br2 or NBS, acid catalyst, 0–25°C | Methyl 2-bromo-5-(2-bromoacetyl)benzoate | 70-80 |

| 3 | Aromatic bromination (optional) | Methyl benzoate derivatives | Br2, Fe or AlBr3 catalyst, temperature control | 2-Bromo substituted methyl benzoate | 75-85 |

Detailed Research Findings and Notes

- The esterification step is generally straightforward, with sulfuric acid catalysis providing high conversion rates under reflux in methanol.

- The α-bromination of the acetyl group is sensitive to reaction temperature and brominating agent equivalents; excessive bromine or elevated temperatures can lead to polybrominated byproducts.

- Use of N-bromosuccinimide (NBS) is preferred for milder and more selective bromination of the acetyl side chain.

- The aromatic bromination requires careful temperature and catalyst control to avoid undesired substitution patterns and to maintain the integrity of the ester and acetyl groups.

- Purification is typically achieved by extraction, washing, drying, and silica gel chromatography to isolate the pure methyl 2-bromo-5-(2-bromoacetyl)benzoate.

- Industrial scale synthesis may employ continuous flow reactors for better control of bromination steps, enhancing yield and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using agents like sodium borohydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids or other derivatives.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Substitution | Sodium azide, thiourea | Substituted benzoic acids |

| Reduction | Sodium borohydride | Alcohols |

| Oxidation | Potassium permanganate | Carboxylic acids |

Biological Activities

Research has indicated that this compound may exhibit potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.

Pharmaceutical Applications

As a precursor in pharmaceutical synthesis, this compound is investigated for:

- Development of new drugs targeting specific diseases.

- Synthesis of intermediates for complex pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various halogenated benzoic acids, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on human cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and to optimize the compound for clinical use.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester involves its interaction with various molecular targets. The bromine atoms and acetyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : 363.2 g/mol (for closely related derivatives) .

- XLogP3 : 3.7 (indicative of moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : 52.6 Ų, suggesting moderate solubility in polar solvents .

- Reactivity : The bromine atoms act as leaving groups, enabling nucleophilic substitution reactions. The bromoacetyl group is particularly reactive in alkylation or coupling reactions.

Applications :

Primarily used as a pharmaceutical intermediate, especially in synthesizing phosphodiesterase-5 (PDE5) inhibitors .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Analysis

Bromine vs. Benzyloxy/Methoxy Groups :

- The 2-bromo substituent in the target compound enhances electrophilic substitution reactivity compared to benzyloxy (C₁₇H₁₅BrO₄) or methoxy (C₉H₉BrO₃) groups, which are electron-donating and less reactive .

- The bromoacetyl group (-COCH₂Br) at position 5 is more reactive toward nucleophiles than acetyl or methoxycarbonyl groups, enabling cross-coupling reactions .

- Amino vs. Bromo Substituents: Methyl 2-amino-5-bromobenzoate (C₈H₈BrNO₂) exhibits basicity due to the -NH₂ group, making it suitable for acid-base chemistry, unlike the halogenated target compound .

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

- Methyl 2-Bromo-5-methoxybenzoate has a boiling point of 271°C , while bromoacetyl derivatives likely decompose at lower temperatures due to labile bromine atoms.

Actividad Biológica

2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉Br₂O₃. It features a benzoic acid core with two bromo substituents and an acetyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, studies have shown effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest the compound's potential as a lead for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focused on its interaction with anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. The compound was designed to inhibit these proteins effectively, showing promising results in vitro against lymphoma cell lines. The binding affinity to Mcl-1 and Bfl-1 proteins was reported with Ki values of approximately 100 nM, indicating a strong potential for therapeutic applications in cancer treatment .

The mechanism of action for this compound involves its ability to bind to specific molecular targets. Its interaction with enzymes or receptors may modulate their activity, leading to the observed biological effects. The exact pathways remain under investigation but are believed to involve apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in microbes .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was evaluated using the agar-well diffusion method. Results showed a clear zone of inhibition against E. coli and S. aureus, confirming its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antitumor Activity in Lymphoma Models

A series of experiments were conducted using lymphoma cell lines treated with varying concentrations of the compound. The results demonstrated dose-dependent inhibition of cell proliferation and increased apoptosis markers, reinforcing its role as a dual inhibitor targeting Mcl-1 and Bfl-1 proteins .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(2-bromoacetyl)-benzoic acid methyl ester?

A common synthetic approach involves bromination of methyl 5-acetyl-2-hydroxybenzoate. In a typical procedure, methyl 5-acetyl-2-propoxybenzoate is treated with bromine (1.1 eq) in dichloromethane at 273 K in the presence of AlCl₃ (0.15 eq). The reaction is stirred for 10 h at room temperature, followed by quenching with sodium thiosulfate and purification via solvent evaporation . For analogs, nitration and alkylation steps may precede bromination, as seen in batch optimization studies .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Use - and -NMR to confirm bromine substitution patterns and ester/ketone functional groups.

- X-ray Crystallography : Analyze crystal packing and molecular planarity. For example, the title compound exhibits a planar phenyl ring (average deviation: 0.086 Å) with a 41.65° dihedral angle between the ester group and the aromatic plane .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

Q. What safety protocols are critical when handling brominated intermediates?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of bromine vapor.

- First Aid : In case of skin contact, wash immediately with soap and water. For inhalation exposure, seek fresh air and medical attention .

Advanced Research Questions

Q. How can bromination conditions be optimized to improve yield and selectivity?

Key factors include:

- Catalyst : AlCl₃ vs. FeBr₃ for regioselectivity in electrophilic substitution.

- Solvent : Dichloromethane (non-polar) vs. acetic acid (polar protic) to control reaction kinetics.

- Temperature : Low temperatures (273 K) minimize side reactions like debromination .

Monitor progress via TLC or in situ IR to detect carbonyl and C-Br stretches (~550–650 cm⁻¹).

Q. How do computational methods (e.g., DFT) predict the reactivity of the bromoacetyl group?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density distribution and reaction pathways. For example:

Q. What strategies resolve contradictory data in reaction yields across synthetic protocols?

- Parameter Screening : Systematically vary catalysts (AlCl₃ vs. HBr), solvents, and stoichiometry.

- Byproduct Analysis : Use GC-MS or HPLC to identify competing pathways (e.g., ester hydrolysis or over-bromination).

- Reproducibility Checks : Ensure consistent drying of solvents and reagents to exclude moisture interference .

Q. How can crystallography data inform the design of derivatives for biological activity studies?

The compound’s planar structure and C–H⋯O interactions in the crystal lattice suggest potential π-stacking interactions with biological targets like PDE5 enzymes. Modify the ester or acetyl groups to enhance binding affinity while retaining planarity .

Q. What role does the bromoacetyl moiety play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromoacetyl group acts as a leaving group in palladium-catalyzed couplings. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water.

- Protection : Temporarily protect the benzoic acid methyl ester to prevent decarboxylation .

Q. How can stability studies under varying pH and temperature guide storage conditions?

- pH Stability : Test degradation in buffered solutions (pH 1–13) via HPLC. The ester group is prone to hydrolysis under alkaline conditions.

- Thermal Stability : Store at –20°C in anhydrous DMSO or DMF to prevent dimerization or decomposition .

Q. What analytical techniques are most effective for tracking byproducts in multi-step syntheses?

- LC-MS : Detect low-abundance intermediates with high sensitivity.

- NMR Kinetics : Use -NMR (if fluorinated analogs are synthesized) for real-time monitoring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.